6-bromo-5-nitro-1H-indazole
Overview
Description
6-Bromo-5-nitro-1H-indazole is a heterocyclic aromatic organic compound. Indazoles, including this compound, are known for their wide range of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties . The compound’s structure consists of a benzene ring fused to a pyrazole ring, with bromine and nitro substituents at the 6 and 5 positions, respectively.
Mechanism of Action
Target of Action
The primary targets of 6-bromo-5-nitro-1H-indazole are Nitric Oxide Synthases (NOS) . These enzymes are responsible for the production of nitric oxide (NO), a key biological messenger that plays a vital role in various physiological and pathological processes .
Mode of Action
It is known that indazole compounds can act as selective inhibitors of certain enzymes . In the case of this compound, it may interact with its targets (NOS) and cause changes in their activity, thereby affecting the production of NO .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the nitric oxide synthesis pathway, given its targets. Changes in NO production can have downstream effects on various physiological processes, including vasodilation, immune response, and neurotransmission .
Pharmacokinetics
Factors such as how well it is absorbed in the body, how it is distributed to its target sites, how it is metabolized, and how it is excreted, all contribute to its overall bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action would be largely dependent on its interaction with its targets and the subsequent changes in NO production. This could potentially lead to changes in blood vessel dilation, immune response, and nerve signal transmission .
Biochemical Analysis
Biochemical Properties
6-Bromo-5-nitro-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives, including this compound, have been shown to act as selective inhibitors of phosphoinositide 3-kinase δ, an enzyme involved in cell growth, proliferation, and survival. This interaction is crucial for the compound’s potential therapeutic applications, particularly in the treatment of respiratory diseases and certain cancers.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that indazole derivatives, including this compound, can inhibit the viability of various human cancer cell lines, such as liver, breast, and leukemia cells . This inhibition is achieved through the modulation of proangiogenic cytokines and the induction of apoptosis, thereby reducing tumor growth and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, the compound’s interaction with phosphoinositide 3-kinase δ results in the inhibition of this enzyme’s activity, thereby disrupting downstream signaling pathways involved in cell survival and proliferation . Additionally, this compound can induce oxidative stress in cells, leading to the activation of apoptotic pathways and cell death.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term exposure to this compound has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low to moderate doses of the compound have been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of reactive intermediates that can further interact with cellular macromolecules, leading to changes in metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to be highly permeable across cell membranes, allowing it to accumulate in target tissues . This accumulation is facilitated by its interaction with transport proteins, which help in its cellular uptake and distribution .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cellular organelles and biomolecules . Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific compartments within the cell .
Preparation Methods
The synthesis of 6-bromo-5-nitro-1H-indazole can be achieved through various methods. One common approach involves the nitration of 6-bromoindazole using nitric acid and sulfuric acid as nitrating agents . Another method includes the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Industrial production methods often utilize transition metal-catalyzed reactions, such as copper or palladium-catalyzed cyclizations, to achieve higher yields and purity .
Chemical Reactions Analysis
6-Bromo-5-nitro-1H-indazole undergoes several types of chemical reactions, including:
Scientific Research Applications
6-Bromo-5-nitro-1H-indazole has several scientific research applications:
Comparison with Similar Compounds
6-Bromo-5-nitro-1H-indazole can be compared with other indazole derivatives, such as:
7-Nitroindazole: Similar in structure but with the nitro group at the 7 position, it also inhibits nitric oxide synthase but may have different pharmacokinetic properties.
6-Bromoindazole: Lacks the nitro group, which may result in different reactivity and biological activity.
5-Nitroindazole: Similar to this compound but without the bromine substituent, affecting its chemical and biological properties.
Properties
IUPAC Name |
6-bromo-5-nitro-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-5-2-6-4(3-9-10-6)1-7(5)11(12)13/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKXPWFCVVSHCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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